![molecular formula C11H11F3N2O4 B14483726 4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid CAS No. 65783-36-0](/img/structure/B14483726.png)
4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid is an organic compound with the molecular formula C11H11F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an anilino group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid typically involves the nitration of 2-(trifluoromethyl)aniline followed by a coupling reaction with butanoic acid. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the butanoic acid moiety.
4-Amino-3-nitrobenzotrifluoride: Contains similar functional groups but differs in the position of the nitro group.
α,α,α-Trifluoro-2-nitro-p-toluidine: Similar structure with variations in the aromatic ring substitution pattern.
Uniqueness
4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid is unique due to the combination of its functional groups and the butanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
65783-36-0 |
|---|---|
Fórmula molecular |
C11H11F3N2O4 |
Peso molecular |
292.21 g/mol |
Nombre IUPAC |
4-[4-nitro-2-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C11H11F3N2O4/c12-11(13,14)8-6-7(16(19)20)3-4-9(8)15-5-1-2-10(17)18/h3-4,6,15H,1-2,5H2,(H,17,18) |
Clave InChI |
VUGNJGOVVNLHIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)

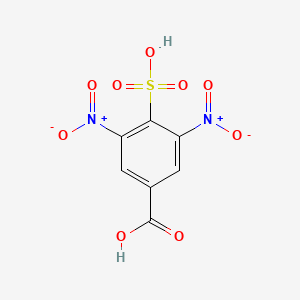
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

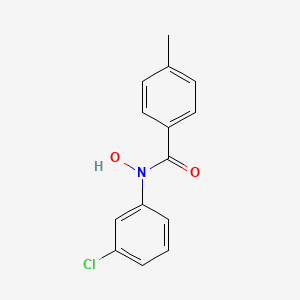
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
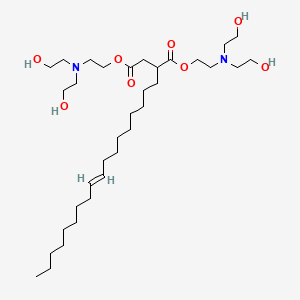
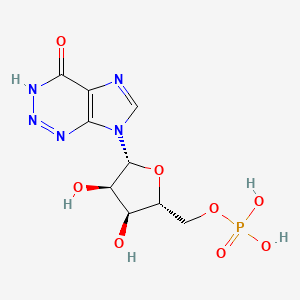
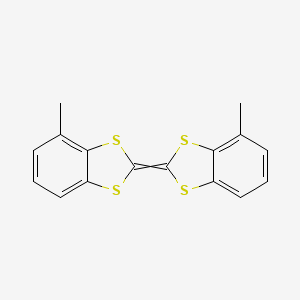
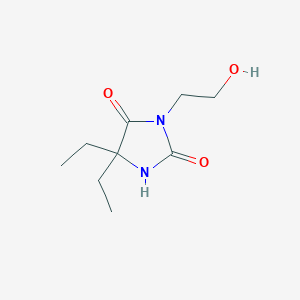
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
